Aranciamycin A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aranciamycin A is typically produced through fermentation processes involving Streptomyces species . The fermentation is carried out in a complex medium that includes glucose, glycerol, oatmeal, soybean meal, yeast extract, and other nutrients . The fermentation conditions include an aeration rate of 0.5 volume air per volume per minute and agitation at 250 revolutions per minute .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in stirred tank fermentors . The culture filtrate is processed using column chromatography to isolate the compound . The production yield can reach up to 50 milligrams per liter after 72 hours of incubation .
Chemical Reactions Analysis
Types of Reactions: Aranciamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions .
Major Products: The major products formed from these reactions include various derivatives of this compound, such as aranciamycin anhydride .
Scientific Research Applications
Aranciamycin A has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Steffimycin B: Similar in structure to Aranciamycin A, with unique features such as a methoxy group at the C8 position.
Daunomycin: Another anthracycline antibiotic with a different sugar moiety.
Adriamycin: Known for its potent antitumor activity, differing in the substitution pattern on the tetracyclic backbone.
Uniqueness: this compound is unique due to its specific sugar moiety, 2-O-methyl-L-rhamnose, and its distinct substitution pattern on the tetracyclic backbone .
Properties
IUPAC Name |
7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trihydroxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-10-19(28)23(32)24(34-3)25(35-10)36-15-9-26(2,33)8-11-7-13-18(21(30)16(11)15)22(31)17-12(20(13)29)5-4-6-14(17)27/h4-7,10,15,19,23-25,27-28,30,32-33H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMSUJGYKZLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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